8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide
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Overview
Description
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenoxy group. One common method involves the reaction of a suitable pyrrolidine derivative with 4-chlorophenol under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid
- 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide hydrochloride
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the chlorophenoxy group and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2S)-1-[8-(4-chlorophenoxy)-2-methylideneoctanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO4/c1-15(19(23)22-13-6-8-18(22)20(24)25)7-4-2-3-5-14-26-17-11-9-16(21)10-12-17/h9-12,18H,1-8,13-14H2,(H,24,25)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRYQMHSNWCANV-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)N2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)N2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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